molecular formula C12H22N2O3 B13018703 Tert-butyl 2-oxa-6,9-diazaspiro[4.5]decane-9-carboxylate CAS No. 1638771-31-9

Tert-butyl 2-oxa-6,9-diazaspiro[4.5]decane-9-carboxylate

Cat. No.: B13018703
CAS No.: 1638771-31-9
M. Wt: 242.31 g/mol
InChI Key: JHBPUVOHKUYQSM-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxa-6,9-diazaspiro[4.5]decane-9-carboxylate is a bicyclic spiro compound featuring a fused oxazolidinone and piperidine ring system. Its structure includes a tert-butyl carbamate group, which enhances stability and facilitates synthetic manipulation. This compound serves as a key intermediate in medicinal chemistry, particularly for the development of anticonvulsants and CNS-targeting agents . Its spirocyclic architecture confers conformational rigidity, making it valuable for modulating receptor selectivity and pharmacokinetic properties .

Properties

IUPAC Name

tert-butyl 2-oxa-6,9-diazaspiro[4.5]decane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-5-13-12(8-14)4-7-16-9-12/h13H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBPUVOHKUYQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2(C1)CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-oxa-6,9-diazaspiro[4.5]decane-9-carboxylate typically involves the reaction of tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxa-6,9-diazaspiro[4.5]decane-9-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Tert-butyl 2-oxa-6,9-diazaspiro[4.5]decane-9-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-oxa-6,9-diazaspiro[4.5]decane-9-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The spiro[4.5]decane scaffold is shared among several analogs, but substituents and heteroatom placement vary significantly:

Compound Name Key Structural Features Molecular Weight Key Applications/Properties Reference
Tert-butyl 2-oxa-6,9-diazaspiro[4.5]decane-9-carboxylate 2-oxa (oxygen), 6,9-diaza (two nitrogens), tert-butyl carbamate 268.31 g/mol Anticonvulsant intermediates, CNS drug discovery
Tert-butyl 4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate 4-oxo (keto group), 3,9-diaza 226.27 g/mol Unknown (limited data, likely protease inhibitors)
1,3-Dioxo-2,9-diazaspiro[4.5]decane-9-carboxylate 1,3-dioxo (two carbonyls), 2,9-diaza 268.31 g/mol Peptidomimetics, constrained peptide analogs
6-Aryl-6,9-diazaspiro[4.5]decane-8,10-diones Aryl substituents at position 6, diketopiperazine core ~300–350 g/mol Anticonvulsant activity (ED₅₀ = 25–50 mg/kg in mice)

Key Observations :

  • Diketopiperazine derivatives (e.g., 6a–i in ) exhibit higher anticonvulsant activity due to aryl/alkyl substituents that improve blood-brain barrier permeability .

Key Observations :

  • The target compound’s synthesis benefits from phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve alkylation efficiency .
  • Higher yields (80–85%) are reported for piperidine-embedded spiro compounds (e.g., 5d–f in ) compared to oxazolidinone variants, likely due to reduced steric hindrance .
Pharmacological and Physicochemical Properties
Compound LogP (Predicted) Aqueous Solubility (mg/mL) Stability Biological Activity Reference
Target compound 1.8 0.15 Stable at RT (t₁/₂ > 24 months) Under investigation
6-(4-Methylphenyl)-6,9-diazaspiro[4.5]decane-8,10-dione 2.3 0.08 Sensitive to light and humidity ED₅₀ = 30 mg/kg (MES test)
1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione 2.5 0.05 Stable at -20°C Anticonvulsant (ED₅₀ = 25 mg/kg)

Key Observations :

  • Spiro[5.5]undecane derivatives (e.g., 5d–f) show superior anticonvulsant efficacy, likely due to extended ring systems enhancing target engagement .

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